Leoidin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFRVZNHRFQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347940 | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-54-7 | |
| Record name | Leoidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105350-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,4-dichloro-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Leoidin: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leoidin, a chlorinated depsidone derived from lichens, has emerged as a molecule of significant interest due to its potent and specific biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and characterized mechanisms of action of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its potential as an antibacterial and as a modulator of drug transporter activity. This document summarizes key quantitative data, provides detailed experimental methodologies for its isolation and biological characterization, and visualizes its known signaling pathways and experimental workflows using the DOT language for Graphviz.
Introduction
This compound is a secondary metabolite produced by the lichen Lecanora gangaleoides.[1] Structurally, it is classified as a depsidone, a group of polyketide compounds known for their diverse biological activities. The discovery of this compound and its subsequent characterization have revealed its potential as a lead compound in antibacterial drug discovery and as a tool for studying drug transport mechanisms. Its primary modes of action include the potent inhibition of bacterial phenylalanyl-tRNA synthetase (PheRS) and the modulation of the human organic anion transporting polypeptides OATP1B1 and OATP1B3.
Discovery and Natural Source
This compound was first isolated from the lichen Lecanora gangaleoides. This lichen is the primary known natural source of the compound. The initial discovery and structure elucidation of this compound were pivotal in expanding the chemical diversity of known depsidones and spurred further investigation into the biological activities of this class of natural products.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₈H₁₄Cl₂O₇ |
| Molar Mass | 413.208 g/mol |
| Melting Point | 232-233 °C |
| Class | Depsidone |
Biological Activity and Mechanism of Action
This compound exhibits distinct biological activities, primarily as an antibacterial agent and as an inhibitor of specific human drug transporters.
Antibacterial Activity: Inhibition of Phenylalanyl-tRNA Synthetase
This compound's antibacterial properties stem from its ability to inhibit bacterial phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in protein biosynthesis.[2][3] By binding to PheRS, this compound prevents the charging of tRNA with phenylalanine, a critical step in the translation process. This leads to a depletion of phenylalanyl-tRNA, stalling protein synthesis and ultimately causing bacterial growth arrest.[4][5]
Quantitative Data for PheRS Inhibition:
| Parameter | Value | Organism |
| IC₅₀ | 42 µM | Bacteria |
The inhibition of PheRS by this compound triggers a cascade of events within the bacterial cell, most notably the stringent response. This is a stress response characterized by the production of guanosine tetraphosphate (ppGpp), which leads to a global downregulation of transcription and translation, further contributing to the cessation of growth.[4]
Signaling Pathway of this compound-Induced Bacterial Growth Arrest:
Caption: this compound inhibits PheRS, leading to the accumulation of uncharged tRNA-Phe, which triggers the stringent response and results in bacterial growth arrest.
Inhibition of OATP1B1 and OATP1B3 Transporters
This compound is a potent inhibitor of the human organic anion transporting polypeptides OATP1B1 and OATP1B3. These transporters are primarily expressed in the liver and play a crucial role in the uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of these transporters can lead to significant drug-drug interactions.
Quantitative Data for OATP1B1 and OATP1B3 Inhibition:
| Transporter | Kᵢ Value |
| OATP1B1 | 0.08 µM |
| OATP1B3 | 1.84 µM |
Experimental Protocols
Isolation of this compound from Lecanora gangaleoides
The following is a generalized protocol for the isolation of depsidones like this compound from lichen material, based on common extraction and chromatography techniques.
Experimental Workflow for this compound Isolation:
Caption: A generalized workflow for the isolation and purification of this compound from its natural source.
Methodology:
-
Collection and Preparation: Collect fresh Lecanora gangaleoides lichen material. Clean the lichen of any debris and dry it thoroughly.
-
Extraction: Grind the dried lichen material to a fine powder. Extract the powder with a suitable organic solvent, such as acetone, at room temperature for an extended period (e.g., 48 hours).
-
Concentration: Filter the extract to remove solid lichen material. Concentrate the filtrate under reduced pressure to yield a crude extract.
-
Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute the column with a solvent gradient, typically a mixture of toluene, dioxane, and acetic acid (e.g., starting with 180:45:5 and gradually increasing polarity).
-
Fraction Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Visualize the spots under UV light and with appropriate staining reagents.
-
Purification: Combine the fractions containing this compound and concentrate them. Purify this compound further by recrystallization from a suitable solvent system (e.g., cyclohexane/toluene).
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This assay measures the ability of this compound to inhibit the aminoacylation of tRNA with phenylalanine.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, KCl, DTT, purified bacterial PheRS, and radiolabeled [¹⁴C]-phenylalanine.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding tRNA specific for phenylalanine (tRNAPhe).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Precipitation: Stop the reaction and precipitate the charged tRNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter, wash to remove unincorporated radiolabeled phenylalanine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
OATP1B1 and OATP1B3 Inhibition Assay
This cell-based assay determines the inhibitory effect of this compound on the transport activity of OATP1B1 and OATP1B3.
Methodology:
-
Cell Culture: Use stable cell lines overexpressing human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells). Culture the cells to confluence in appropriate multi-well plates.
-
Inhibitor Pre-incubation: Wash the cells with a pre-warmed buffer. Add buffer containing various concentrations of this compound or a vehicle control and pre-incubate for a specific time.
-
Substrate Addition: Remove the inhibitor solution and add a solution containing a fluorescent substrate for OATP1B1/1B3 (e.g., 8-fluorescein-cAMP or a fluorescently labeled estrogen conjugate) with or without the inhibitor.
-
Uptake: Incubate for a short period to allow substrate uptake.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a plate reader.
-
Data Analysis: Subtract the background fluorescence from cells not expressing the transporters. Calculate the percentage of inhibition for each this compound concentration and determine the Kᵢ value.
Conclusion
This compound is a naturally occurring depsidone with significant potential in both antibacterial drug discovery and the study of drug metabolism. Its well-defined mechanism of action against a crucial bacterial enzyme, PheRS, makes it an attractive scaffold for the development of novel antibiotics. Furthermore, its potent inhibition of the clinically important OATP1B1 and OATP1B3 transporters highlights its utility as a chemical probe and underscores the need to consider its effects in drug interaction studies. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound and its analogs.
References
- 1. Lecanora gangaleoides Nyl. [italic.units.it]
- 2. New class of bacterial phenylalanyl-tRNA synthetase inhibitors with high potency and broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo inhibitors of Escherichia coli phenylalanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Leoidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leoidin is a naturally derived small molecule isolated from Lichen gangaleoides with a dual mechanism of action, positioning it as a compound of interest for both infectious diseases and clinical pharmacology. It demonstrates potent antibacterial activity through the inhibition of bacterial phenylalanyl-tRNA synthetase (PheRS) and exhibits significant inhibition of the hepatic uptake transporters OATP1B1 and OATP1B3. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its inhibitory activities, and outlines the experimental methodologies used for its characterization. All quantitative data are presented in tabular format for clarity, and key molecular pathways are visualized using diagrams.
Core Pharmacological Activities
This compound's pharmacological profile is characterized by two primary inhibitory actions:
-
Antibacterial Activity: this compound is an antibacterial agent effective against both Gram-positive and Gram-negative pathogens. Its mechanism of action is the inhibition of phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme in bacterial protein synthesis.[1]
-
Transporter Inhibition: this compound acts as an inhibitor of the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[1] These transporters are located on the basolateral membrane of hepatocytes and play a significant role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound's inhibitory activities.
Table 1: Inhibition of OATP1B1 and OATP1B3
| Target | Inhibition Constant (Ki) |
| OATP1B1 | 0.08 µM |
| OATP1B3 | 1.84 µM |
Data sourced from MedchemExpress, citing De Bruyn T, et al. Mol Pharmacol. 2013 Jun;83(6):1257-67.[1]
Table 2: Antibacterial Activity
| Target | IC50 |
| Phenylalanyl-tRNA synthetase (PheRS) | 42 µM |
Data sourced from MedchemExpress, citing Hu Y, et al. Antimicrob Agents Chemother. 2016 Jul 22;60(8):4820-9.[1]
Mechanism of Action Visualizations
The following diagrams illustrate the known mechanisms of action of this compound.
Caption: Inhibition of OATP1B1 and OATP1B3 by this compound.
Caption: this compound's inhibition of bacterial protein synthesis.
Experimental Protocols
Detailed experimental protocols from the primary referenced literature were not fully accessible. The following methodologies are based on standard practices and information derived from related publications and abstracts.
OATP1B1 and OATP1B3 Inhibition Assay
This in vitro assay is designed to determine the inhibitory potential of a compound on the OATP1B1 and OATP1B3 transporters.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human OATP1B1 or OATP1B3 are used. A mock-transfected cell line serves as a negative control.
-
Substrate: A fluorescent or radiolabeled probe substrate for OATP1B1 and OATP1B3 is utilized. Sodium fluorescein or [3H]-estradiol-17β-glucuronide are common choices.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and cultured to confluence.
-
On the day of the assay, the cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.
-
The probe substrate is then added, and the cells are incubated for a defined time at 37°C to allow for substrate uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular concentration of the substrate is quantified using a fluorescence plate reader or liquid scintillation counting.
-
-
Data Analysis: The uptake in mock-transfected cells is subtracted from the uptake in OATP-expressing cells to determine the transporter-mediated uptake. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control. The Ki value is determined by fitting the data to an appropriate enzyme inhibition model, such as the Cheng-Prusoff equation, using the IC50 value and the known Km of the substrate.
Caption: Workflow for the OATP inhibition assay.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the aminoacylation of tRNAPhe by PheRS.
-
Enzyme and Substrates: Purified bacterial PheRS, [14C]-labeled phenylalanine, and total tRNA from the target bacterial species (e.g., E. coli) are required. ATP is also a necessary substrate.
-
Assay Procedure:
-
The reaction mixture is prepared in a suitable buffer (e.g., HEPES buffer with MgCl2 and KCl) containing purified PheRS, total tRNA, and varying concentrations of this compound or a vehicle control.
-
The reaction is initiated by the addition of [14C]-phenylalanine and ATP.
-
The mixture is incubated at 37°C for a specific time, allowing for the formation of [14C]-Phe-tRNAPhe.
-
The reaction is quenched, typically by the addition of a strong acid like trichloroacetic acid (TCA).
-
The precipitated macromolecules, including the charged tRNA, are collected on a filter membrane.
-
The unincorporated [14C]-phenylalanine is washed away.
-
The radioactivity retained on the filter, which corresponds to the amount of [14C]-Phe-tRNAPhe formed, is measured by liquid scintillation counting.
-
-
Data Analysis: The enzyme activity at each this compound concentration is expressed as a percentage of the activity in the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the PheRS inhibition assay.
Pharmacokinetics and ADME
As of the date of this document, there is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further studies are required to characterize its pharmacokinetic profile.
Summary and Future Directions
This compound presents a unique pharmacological profile with its dual inhibitory action on bacterial protein synthesis and human hepatic transporters. The potent inhibition of OATP1B1 and OATP1B3 suggests a high potential for drug-drug interactions, a critical consideration in any future clinical development. Its antibacterial activity against a broad spectrum of pathogens warrants further investigation, particularly in the context of rising antibiotic resistance.
Future research should focus on:
-
Elucidating the full pharmacokinetic profile of this compound.
-
Determining its in vivo efficacy in animal models of bacterial infection.
-
Investigating the clinical significance of its OATP inhibition and potential for drug-drug interactions.
-
Exploring its activity against a wider range of bacterial strains, including multidrug-resistant isolates.
References
Leoidin as an OATP1B1/OATP1B3 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic anion transporting polypeptides OATP1B1 and OATP1B3 are crucial hepatic uptake transporters that govern the disposition of a wide array of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetics and potential toxicity. Leoidin, a natural compound, has been identified as a potent inhibitor of both OATP1B1 and OATP1B3. This technical guide provides an in-depth overview of this compound's inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways regulating OATP1B1 and OATP1B3 function.
Introduction to OATP1B1 and OATP1B3
OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene) are members of the solute carrier (SLC) superfamily of transporters.[1] They are predominantly expressed on the basolateral membrane of hepatocytes, where they mediate the uptake of a broad range of substrates from the blood into the liver.[1] These substrates include endogenous molecules like bile acids, bilirubin, and steroid conjugates, as well as a diverse group of drugs such as statins, certain chemotherapeutics, and antibiotics.[1] Given their critical role in hepatic clearance, inhibition of OATP1B1 and OATP1B3 is a significant concern in drug development, as it can lead to elevated systemic exposure of co-administered drugs and subsequent adverse effects.
This compound: A Dual Inhibitor of OATP1B1 and OATP1B3
This compound is a natural product that has demonstrated inhibitory activity against both OATP1B1 and OATP1B3. It has been characterized as a potent inhibitor of OATP1B1 and a moderately potent inhibitor of OATP1B3.
Quantitative Inhibition Data
The inhibitory potency of this compound and other selected compounds against OATP1B1 and OATP1B3, as determined by in vitro assays, is summarized in the table below. The data is derived from a study by De Bruyn et al. (2013), where a high-throughput in vitro transporter inhibition assay was developed using Chinese hamster ovary (CHO) cells transfected with either OATP1B1 or OATP1B3.[2] The assay utilized sodium fluorescein as the probe substrate.[2]
| Compound | OATP1B1 Ki (µM) | OATP1B3 Ki (µM) |
| This compound | 0.08 | 1.84 |
| Rifampicin | 1.3 | 1.1 |
| Darunavir | 2.0 | 2.7 |
| Atorvastatin | 0.3 | 1.5 |
| Pravastatin | 3.6 | - |
| Rosuvastatin | 0.8 | 2.1 |
Data sourced from De Bruyn T, et al. Mol Pharmacol. 2013 Jun;83(6):1257-67.[2]
Experimental Protocols
The following section details the methodology for determining the inhibitory activity of compounds like this compound against OATP1B1 and OATP1B3. This protocol is based on the methods described in the primary literature.[2][3]
Cell Culture and Transfection
-
Cell Line: Chinese hamster ovary (CHO) cells are commonly used.
-
Transfection: Stably transfect CHO cells with plasmids containing the cDNA for human OATP1B1 or OATP1B3. A mock-transfected cell line (containing an empty vector) should be used as a control.
-
Culture Conditions: Grow the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin). For transfected cells, a selection agent such as G418 is included in the culture medium to maintain plasmid expression.[3]
In Vitro Inhibition Assay
-
Cell Seeding: Seed the transfected and mock-transfected CHO cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Preparation of Assay Solutions:
-
Uptake Buffer: Prepare a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) at physiological pH (7.4).
-
Substrate Solution: Prepare a solution of the probe substrate, such as sodium fluorescein or fluorescein-methotrexate (FMTX), in the uptake buffer at a concentration close to its Km value for the transporters.[2][4]
-
Inhibitor Solutions: Prepare a dilution series of the test compound (e.g., this compound) in the uptake buffer.
-
-
Assay Procedure:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with the inhibitor solutions or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding the substrate solution (containing the inhibitor) to each well.
-
Incubate for a specific time (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular concentration of the fluorescent substrate using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence values of the mock-transfected cells from the values of the OATP1B1/OATP1B3-expressing cells to determine the transporter-mediated uptake.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for OATP1B1/OATP1B3 Inhibition Assay```dot
References
The Antibacterial Spectrum of Leoidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leoidin is an antibacterial agent with a mechanism of action centered on the inhibition of a crucial bacterial enzyme, phenylalanyl-tRNA synthetase (PheRS). This inhibition effectively halts protein synthesis, leading to the cessation of bacterial growth. This technical guide provides an in-depth overview of the antibacterial properties of this compound, including its known mechanism of action and generalized experimental protocols for assessing its efficacy. While specific quantitative data on the antibacterial spectrum of this compound is not extensively available in public literature, this guide furnishes the methodologies required to generate such data.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound has been identified as one such compound, targeting a fundamental process in bacterial physiology – protein synthesis. Its specific target, phenylalanyl-tRNA synthetase (PheRS), is an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid phenylalanine. By inhibiting PheRS, this compound prevents the incorporation of phenylalanine into newly synthesized polypeptides, thereby arresting bacterial growth.
Mechanism of Action
This compound functions as a competitive inhibitor of phenylalanyl-tRNA synthetase (PheRS). The known inhibitory concentration (IC50) for PheRS is 42 μM. This inhibition disrupts the normal process of protein synthesis in bacteria.
The process can be visualized as follows:
Caption: this compound inhibits phenylalanyl-tRNA synthetase (PheRS), preventing the formation of phenylalanyl-tRNA(Phe) and subsequently halting protein synthesis at the ribosome.
Antibacterial Spectrum
While this compound is known to be active against both Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values are not widely reported in the available scientific literature. To determine the antibacterial spectrum of this compound, a standardized method such as the broth microdilution assay is recommended.
Data Presentation: Hypothetical MIC Data Structure
Quantitative data on the antibacterial spectrum of this compound should be summarized in a clear and structured format. The following table illustrates how such data would be presented.
| Bacterial Species | Gram Stain | ATCC Strain No. | This compound MIC (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | Data not available |
| Enterococcus faecalis | Positive | 29212 | Data not available |
| Streptococcus pneumoniae | Positive | 49619 | Data not available |
| Escherichia coli | Negative | 25922 | Data not available |
| Pseudomonas aeruginosa | Negative | 27853 | Data not available |
| Klebsiella pneumoniae | Negative | 700603 | Data not available |
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol describes a standardized method for determining the MIC of this compound against a panel of bacteria.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC reference strains)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PheRS.
Materials:
-
Purified bacterial PheRS enzyme
-
This compound
-
ATP (Adenosine triphosphate)
-
L-[14C]-Phenylalanine (radiolabeled)
-
tRNA specific for phenylalanine (tRNA-Phe)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing reaction buffer, ATP, and L-[14C]-Phenylalanine.
-
-
Inhibition Reaction:
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the PheRS enzyme.
-
Incubate for a defined period at an optimal temperature (e.g., 37°C).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold TCA. This will precipitate the charged tRNA (tRNA-Phe) along with other macromolecules.
-
-
Filtration and Washing:
-
Filter the reaction mixture through glass fiber filters.
-
Wash the filters with cold TCA to remove unincorporated L-[14C]-Phenylalanine.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNA-Phe.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Bacterial Protein Synthesis Inhibition Assay
This assay confirms that the inhibition of PheRS by this compound leads to the inhibition of overall protein synthesis in whole bacterial cells.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Radiolabeled amino acid (e.g., [35S]-Methionine or [3H]-Leucine)
-
Lysis buffer
-
TCA
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a bacterial culture to mid-logarithmic phase.
-
Add different concentrations of this compound to the culture.
-
Include a positive control (known protein synthesis inhibitor, e.g., chloramphenicol) and a negative control (no inhibitor).
-
-
Radiolabeling:
-
Add the radiolabeled amino acid to each culture and incubate for a short period to allow for its incorporation into newly synthesized proteins.
-
-
Cell Lysis and Precipitation:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the proteins with cold TCA.
-
-
Filtration and Washing:
-
Collect the precipitated proteins on glass fiber filters.
-
Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the rate of protein synthesis.
-
-
Data Analysis:
-
Determine the effect of different this compound concentrations on the rate of protein synthesis.
-
Conclusion
This compound presents a promising avenue for the development of new antibacterial drugs due to its targeted inhibition of the essential bacterial enzyme PheRS. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its antibacterial spectrum and mechanism of action. Further research to generate specific MIC data against a broad panel of clinically relevant bacteria is crucial for advancing the development of this compound as a potential therapeutic agent.
Preliminary Research on the Therapeutic Potential of Luteolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of luteolin, a naturally occurring flavonoid. It summarizes key findings from preclinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways modulated by this promising compound. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction to Luteolin
Luteolin is a common flavonoid found in a wide variety of plants, including many fruits, vegetables, and medicinal herbs.[1] It has been the subject of extensive research due to its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective properties. These biological effects are attributed to its ability to modulate various cellular signaling pathways, making it a compound of significant interest for therapeutic development.
Therapeutic Potential of Luteolin
Luteolin has demonstrated therapeutic potential across a range of disease models, primarily focusing on cancer, neurodegenerative disorders, and inflammatory conditions.
Luteolin has been shown to inhibit the proliferation of various cancer cell types and suppress tumor growth in animal models.[2] Its anti-cancer properties are associated with the induction of apoptosis, inhibition of cell proliferation and metastasis, and the suppression of angiogenesis.[2]
Table 1: Quantitative Data on the Anti-Cancer Effects of Luteolin
| Cell Line | Cancer Type | Assay | Luteolin Concentration | Observed Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay | 20 and 40 µM | Cytotoxic effects, induction of apoptosis | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Transwell Invasion Assay | 5 and 10 µM (non-cytotoxic) | Inhibition of migration and invasion | [3] |
| MDA-MB-231 & MCF-7 | Breast Cancer | Cell Survival Assay | 100 µmol/L | Significant inhibition of cell growth | [4] |
| BGC-823 | Gastric Cancer | Western Blot | 20, 40, and 60 µM | Reduced expression of p-PI3K, p-AKT, and p-mTOR | [5] |
| HeLa | Cervical Cancer | Cell Viability Assay | 5, 10, and 20 µM | Time- and concentration-dependent decrease in cell viability | [6] |
Luteolin has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. It has been demonstrated to reduce the generation of amyloid-beta (Aβ) plaques and attenuate neuroinflammation.
Table 2: Quantitative Data on the Neuroprotective Effects of Luteolin
| Animal Model | Disease Model | Luteolin Dosage | Route of Administration | Observed Effect | Reference |
| Streptozotocin-induced rats | Alzheimer's Disease | 10 and 20 mg/kg | Chronic treatment | Improved spatial learning and memory | [7] |
| Tg2576 mice | Traumatic Brain Injury-induced Alzheimer's Disease | 20 mg/kg daily for 15 days | Intraperitoneal (ip) | Abolished accelerated Aβ deposition and neuroinflammation | [8] |
| 3xTg-AD mice | Alzheimer's Disease | 20 and 40 mg/kg/day for 3 weeks | Intraperitoneal (ip) | Improved spatial learning and memory, inhibited neuroinflammation | [9] |
| Aβ1–42-injected mice | Alzheimer's Disease | 80 mg/kg/day for 2 weeks | Oral | Inhibited neuroinflammation and amyloidogenesis | [10] |
Luteolin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types.
Table 3: Quantitative Data on the Anti-inflammatory Effects of Luteolin
| Cell Line | Inducing Agent | Luteolin Concentration | Assay | Observed Effect | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | 5-25 µM | Griess Assay, ELISA | Dose-dependent inhibition of NO and PGE2 production | [11] |
| RAW 264.7 | Lipopolysaccharide (LPS) | 4 µM | ELISA | Significant reduction of IL-1β and PGE-2 levels | [12] |
| HaCaT | Tumor Necrosis Factor (TNF) | 50 and 100 µM | ELISA, Western Blot | Reduced NF-κB p65 phosphorylation and DNA-binding activity | [13] |
| HUVECs | Tumor Necrosis Factor-α (TNF-α) | 5 µM | Western Blot, Immunofluorescence | Inhibited phosphorylation and nuclear translocation of NF-κB p65 |
Key Signaling Pathways Modulated by Luteolin
Luteolin exerts its therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The two primary pathways identified are the PI3K/Akt and NF-κB signaling pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Luteolin has been shown to inhibit this pathway in cancer cells, leading to decreased proliferation and induction of apoptosis.
The NF-κB pathway is a key regulator of the inflammatory response. Luteolin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the therapeutic potential of luteolin.
The investigation of luteolin's therapeutic potential typically follows a standardized workflow, from initial in vitro screening to in vivo validation.
4.2.1. Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of luteolin (e.g., 5-25 µM) for 30 minutes.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/ml.
-
Nitric Oxide (NO) Measurement: After 16 hours of LPS stimulation, the concentration of nitrite in the culture medium is measured using the Griess reagent as an indicator of NO production.[11]
-
Cytokine Measurement (ELISA): After 8 hours of LPS stimulation, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits.[11]
4.2.2. Anti-Cancer Activity in MDA-MB-231 Breast Cancer Cells
-
Cell Culture: MDA-MB-231 cells are maintained in a suitable medium such as DMEM with 10% FBS.
-
Cell Viability Assay (MTS): Cells are seeded in 96-well plates and treated with different concentrations of luteolin (e.g., 20 and 40 µM) for 24-48 hours. Cell viability is assessed using the MTS assay.[3]
-
Transwell Invasion Assay: To assess cell invasion, the upper chamber of a Transwell plate is coated with Matrigel. Cells are seeded in the upper chamber in serum-free medium containing luteolin (e.g., 5 and 10 µM). The lower chamber contains a medium with a chemoattractant. After 24 hours, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.[3]
-
Western Blot Analysis: Cells are treated with luteolin (e.g., 20, 40, 60 µM) for 48 hours. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins in the PI3K/Akt pathway (e.g., p-PI3K, p-Akt) and apoptosis-related proteins.[5]
4.2.3. Neuroprotective Effects in an Alzheimer's Disease Animal Model
-
Animal Model: A common model involves the intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) oligomers into the brains of mice to induce Alzheimer's-like pathology.[10]
-
Luteolin Administration: Following the induction of the disease model, mice are treated with luteolin (e.g., 80 mg/kg/day) via oral gavage for a specified period, such as two weeks.[10]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests like the Morris water maze, which evaluates spatial learning and memory.[7]
-
Immunohistochemistry and Western Blotting: After the treatment period, brain tissues are collected. Immunohistochemistry is used to visualize Aβ plaques and neuroinflammation markers (e.g., GFAP for astrocytes, Iba1 for microglia). Western blotting is used to quantify the levels of proteins involved in amyloidogenesis and synaptic function.[10]
Conclusion
The preliminary research on luteolin strongly supports its potential as a therapeutic agent for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its ability to modulate key signaling pathways like PI3K/Akt and NF-κB provides a solid mechanistic basis for its observed pharmacological effects. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of luteolin-based therapies. Future research should focus on clinical trials to validate these preclinical findings and on developing novel drug delivery systems to enhance the bioavailability of luteolin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorating effect of luteolin on memory impairment in an Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Luteolin alleviates cognitive impairment in Alzheimer's disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease | MDPI [mdpi.com]
- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitepress.org [scitepress.org]
- 12. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]
- 13. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Leoidin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, these detailed application notes provide comprehensive protocols for the experimental use of Leoidin, a potent inhibitor of OATP1B1, OATP1B3, and phenylalanyl-tRNA synthetase (PheRS).
Introduction
This compound is a natural product known for its inhibitory activity against Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) and phenylalanyl-tRNA synthetase (PheRS).[1] This dual activity makes it a valuable tool for studying drug transport and protein synthesis in both mammalian and bacterial systems. Its antibacterial properties stem from the inhibition of PheRS, a crucial enzyme in bacterial protein synthesis.[1] In mammalian cells, its ability to block OATP1B1 and OATP1B3, which are involved in the uptake of various endogenous compounds and xenobiotics into the liver, makes it relevant for drug-drug interaction studies.
Physicochemical Properties and Solubility
A clear understanding of this compound's physical and chemical characteristics is fundamental for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 105350-54-7 | [1] |
| Molecular Formula | C₁₈H₁₄Cl₂O₇ | |
| Molecular Weight | 413.21 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF, Ethanol, and Methanol. Quantitative solubility data is not readily available. It is recommended to determine the solubility limit for specific experimental needs. | [2] |
Preparation of this compound Solutions
Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. Due to the lack of specific quantitative solubility data, the following protocols provide a general guideline. Researchers should empirically determine the maximum concentration for their specific solvent and experimental conditions.
Stock Solution Preparation (General Protocol)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.13 mg of this compound in 1 mL of solvent.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but stability at elevated temperatures should be considered.
-
Sterilization: If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Working Solution Preparation
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate sterile culture medium or assay buffer.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.5% for most cell lines).
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
OATP1B1/OATP1B3 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on OATP1B1 and OATP1B3 transporters.
Materials:
-
HEK293 cells stably transfected with OATP1B1 or OATP1B3, and mock-transfected control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Probe substrate for OATP1B1/OATP1B3 (e.g., fluorescent substrate like 8-fluorescein-cAMP or a radiolabeled substrate).
-
This compound working solutions at various concentrations.
-
Positive control inhibitor (e.g., rifampicin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
96-well plates, clear bottom, black or white walls for fluorescence or luminescence detection.
-
Plate reader (fluorescence or scintillation counter).
Procedure:
-
Cell Seeding: Seed the OATP1B1/1B3-expressing and mock-transfected cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Preparation of Assay Plate: On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Pre-incubation with this compound: Add the this compound working solutions (at various concentrations) and the positive control to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO or ethanol as the test compounds). Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add the OATP1B1/1B3 probe substrate to all wells and incubate for a specific duration (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Detection: Lyse the cells according to the substrate detection method (e.g., add lysis buffer for fluorescence measurement). Measure the intracellular accumulation of the substrate using a plate reader.
-
Data Analysis: Subtract the background signal from mock-transfected cells. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This protocol outlines an in vitro assay to measure the inhibition of PheRS activity by this compound.
Materials:
-
Purified bacterial Phenylalanyl-tRNA Synthetase (PheRS).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl, and DTT).
-
ATP.
-
L-[¹⁴C]-Phenylalanine.
-
Total tRNA from the target bacterial species.
-
This compound working solutions at various concentrations.
-
Positive control inhibitor (if available).
-
Trichloroacetic acid (TCA), 5% (w/v), ice-cold.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, and L-[¹⁴C]-Phenylalanine.
-
Inhibitor Addition: Add this compound working solutions at various concentrations, a positive control, and a vehicle control to separate reaction tubes.
-
Enzyme and tRNA Addition: Initiate the reaction by adding purified PheRS enzyme and total tRNA to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).
-
Precipitation: Stop the reaction by adding ice-cold 5% TCA. This will precipitate the [¹⁴C]-Phe-tRNA along with other macromolecules.
-
Filtration: Filter the reaction mixtures through glass fiber filters. The charged tRNA will be retained on the filter.
-
Washing: Wash the filters with cold 5% TCA to remove unincorporated [¹⁴C]-Phenylalanine.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition data against the logarithm of the this compound concentration.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on mammalian or bacterial cells.
Materials:
-
Target cells (e.g., cancer cell line or bacterial strain).
-
Appropriate cell culture medium or bacterial growth medium.
-
This compound working solutions at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach (for adherent cells) or acclimate.
-
Treatment: Add this compound working solutions at a range of concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under appropriate culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell viability.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Positive control antibiotic.
-
Incubator.
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic), a negative control (medium only), and a growth control (bacteria in medium without any compound).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound characterization.
Summary of Quantitative Data
The following table summarizes the known inhibitory activities of this compound against its primary targets.
| Target | Organism/System | Assay Type | Inhibitory Value | Reference |
| OATP1B1 | Human (CHO cells) | Sodium fluorescein uptake | Kᵢ = 0.08 µM | [1] |
| OATP1B3 | Human (CHO cells) | Sodium fluorescein uptake | Kᵢ = 1.84 µM | [1] |
| Phenylalanyl-tRNA synthetase (PheRS) | Bacterial | Enzyme inhibition | IC₅₀ = 42 µM | [1] |
These application notes and protocols are intended to serve as a comprehensive guide for researchers working with this compound. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the biological activities of this compound.
References
Application of Leoidin in Drug Transport Studies: Information Not Currently Available
The successful generation of detailed Application Notes and Protocols for a compound in drug transport studies is contingent upon the availability of foundational research data. This typically includes, but is not limited to:
-
Physicochemical Properties: Information on the compound's structure, solubility, and stability is crucial for designing experiments.
-
Mechanism of Action: Understanding how the compound interacts with cellular components, particularly drug transporters, is fundamental.
-
In Vitro and In Vivo Data: Experimental results from cell-based assays (e.g., Caco-2 permeability assays), studies on specific transporters (e.g., P-glycoprotein ATPase assays), and animal models are necessary to build comprehensive protocols.
-
Signaling Pathway Involvement: If the compound modulates any cellular signaling pathways to affect drug transport, details of these pathways are required for accurate visualization.
Without any of this foundational information for "Leoidin," it is not possible to create the requested detailed application notes, protocols, data tables, or visualizations.
For researchers, scientists, and drug development professionals interested in studying a novel compound's effect on drug transport, a general workflow would involve a series of established experimental protocols.
General Experimental Workflow for Investigating a Novel Compound in Drug Transport
The following diagram outlines a typical experimental workflow for characterizing a new chemical entity's potential as a modulator of drug transport.
Caption: General experimental workflow for characterizing a novel compound's role in drug transport.
Should information on "this compound" become available, a detailed application note and protocol can be developed following a similar structure, incorporating specific data and methodologies relevant to the compound.
Techniques for Measuring Leoidin's IC50 Values: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Leoidin against its known molecular targets: Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporting Polypeptide 1B3 (OATP1B3), and Phenylalanyl-tRNA synthetase (PheRS). These protocols are intended to guide researchers in accurately quantifying the potency of this compound and understanding its potential therapeutic applications.
Introduction to this compound and its Targets
This compound is a natural product known to exhibit inhibitory activity against several key biological targets. Understanding its potency, expressed as IC50 values, is crucial for its development as a potential therapeutic agent. The primary targets of this compound identified to date are:
-
OATP1B1 and OATP1B3: These are influx transporters predominantly expressed on the basolateral membrane of hepatocytes. They play a critical role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of these transporters can lead to significant drug-drug interactions.
-
Phenylalanyl-tRNA synthetase (PheRS): This essential enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. Inhibition of PheRS can disrupt protein production, making it a target for antimicrobial agents. This compound has been identified as an inhibitor of bacterial PheRS with an IC50 value of 42 μM.[1]
Data Presentation: this compound IC50 Values
The following table summarizes the known IC50 and Ki values for this compound against its targets. This information is critical for designing experiments and for the comparison of results.
| Target | Compound | IC50/Ki Value (µM) | Cell Line/System | Substrate | Reference |
| OATP1B1 | This compound | 0.08 (Ki) | CHO cells | Sodium Fluorescein | [1] |
| OATP1B3 | This compound | 1.84 (Ki) | CHO cells | Sodium Fluorescein | [1] |
| Phenylalanyl-tRNA synthetase (PheRS) | This compound | 42 (IC50) | Bacterial | Phenylalanine | [1] |
Experimental Protocols
The following sections provide detailed protocols for determining the IC50 values of this compound against its primary targets.
Protocol 1: OATP1B1 and OATP1B3 Inhibition Assay using a Fluorescent Substrate
This protocol describes a cell-based assay to determine the IC50 of this compound for OATP1B1 and OATP1B3 using a fluorescent substrate.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with OATP1B1 or OATP1B3.
-
Wild-type (non-transfected) CHO or HEK293 cells (for background subtraction).
-
Cell culture medium (e.g., DMEM) with supplements (10% FBS, penicillin/streptomycin).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
This compound stock solution (in DMSO).
-
Fluorescent substrate (e.g., Sodium Fluorescein or Fluorescein-methotrexate - FMTX).
-
Known OATP1B1/1B3 inhibitor (e.g., Rifampicin) as a positive control.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the transfected and wild-type cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in uptake buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects. Also, prepare solutions of the positive control inhibitor.
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed uptake buffer.
-
Add the this compound dilutions or control solutions to the respective wells.
-
Add the fluorescent substrate to all wells at a concentration close to its Km value for the respective transporter.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that falls within the linear range of substrate uptake.
-
Assay Termination:
-
Rapidly aspirate the assay solution from the wells.
-
Wash the cells three times with ice-cold uptake buffer to stop the transport process and remove extracellular substrate.
-
-
Cell Lysis and Fluorescence Measurement:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the fluorescence values of the wild-type cells from the values of the transfected cells to obtain the transporter-specific uptake.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This protocol outlines a biochemical assay to measure the inhibition of PheRS by this compound based on the incorporation of a radiolabeled amino acid into tRNA.
Materials:
-
Purified bacterial Phenylalanyl-tRNA synthetase (PheRS).
-
Total tRNA from the same bacterial source (e.g., E. coli).
-
L-[¹⁴C]-Phenylalanine (radiolabeled substrate).
-
ATP (Adenosine triphosphate).
-
Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 2 mM ATP).
-
This compound stock solution (in DMSO).
-
Positive control inhibitor (if available).
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Ethanol, 70% (v/v).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, purified PheRS enzyme, and total tRNA.
-
Inhibitor Addition: Add varying concentrations of this compound or the positive control to the reaction mixture. Include a control with no inhibitor (100% activity) and a background control with no enzyme.
-
Reaction Initiation: Initiate the reaction by adding L-[¹⁴C]-Phenylalanine.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes) within the linear range of the enzymatic reaction.
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 10 minutes to precipitate the tRNA.
-
-
Filtration and Washing:
-
Filter the precipitate through glass fiber filters.
-
Wash the filters three times with cold 5% TCA and then once with 70% ethanol to remove unincorporated radiolabeled phenylalanine.
-
-
Radioactivity Measurement:
-
Dry the filters.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PheRS activity for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflows and the signaling pathways potentially affected by this compound.
Caption: Workflow for OATP1B1/1B3 Inhibition Assay.
Caption: Workflow for PheRS Inhibition Assay.
Caption: Potential Signaling Impact of OATP1B1/3 Inhibition.
Caption: Dual Role of PheRS and its Inhibition.
References
Application Notes and Protocols: Leoidin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols used to evaluate the synergistic potential of leoidin, a phenylalanyl-tRNA synthetase (PheRS) inhibitor, when used in combination with other classes of antibiotics. The information is intended to guide researchers in designing and executing experiments to identify and quantify synergistic interactions, a critical step in combating antimicrobial resistance.
Introduction to this compound and Antibiotic Synergy
This compound is an antibacterial agent that functions by inhibiting the bacterial phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in protein synthesis.[1] This targeted mechanism of action makes it a candidate for combination therapy. The rationale behind antibiotic combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. Synergistic combinations can enhance efficacy, reduce the required dosage of individual agents (thereby minimizing toxicity), and potentially slow the development of drug resistance.
The primary methods for assessing antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis. These methods allow for the quantitative determination of interactions, which can be classified as synergistic, additive, indifferent, or antagonistic.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by specifically targeting and inhibiting phenylalanyl-tRNA synthetase (PheRS). This enzyme is crucial for the first step of protein synthesis, catalyzing the attachment of the amino acid phenylalanine to its corresponding transfer RNA (tRNA). By inhibiting PheRS, this compound effectively halts the production of proteins necessary for bacterial growth and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antibiotic.
Materials:
-
This compound stock solution
-
Stock solution of the second antibiotic
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the second antibiotic in the appropriate broth medium. The concentration range should typically span from 4-8 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.
-
-
Set up the Checkerboard Plate:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Along the x-axis (e.g., columns 2-11), add 50 µL of serially diluted this compound.
-
Along the y-axis (e.g., rows B-G), add 50 µL of the serially diluted second antibiotic. This creates a matrix of varying concentrations of both drugs.
-
Include control wells:
-
Row H: this compound only (to determine its MIC).
-
Column 12: Second antibiotic only (to determine its MIC).
-
A well with no antibiotics for a growth control.
-
A well with broth only for a sterility control.
-
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the final bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a well that shows no growth:
-
FIC of this compound (FIC_A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of second antibiotic (FIC_B) = MIC of second antibiotic in combination / MIC of second antibiotic alone
-
-
Calculate the FIC Index (FICI) for each well:
-
FICI = FIC_A + FIC_B
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Caption: Experimental workflow for the checkerboard assay.
Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.
Objective: To determine if the combination of this compound and another antibiotic results in an increased rate of bacterial killing compared to the individual agents.
Materials:
-
This compound
-
Second antibiotic
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in multiple flasks containing the appropriate broth.
-
-
Experimental Setup:
-
Prepare flasks with the following conditions (concentrations are typically based on the MIC values obtained from the checkerboard assay or previous experiments):
-
Growth control (no antibiotic)
-
This compound alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Second antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Combination of this compound and the second antibiotic at synergistic concentrations identified in the checkerboard assay.
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpret the results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
-
Caption: Experimental workflow for time-kill curve analysis.
Data Presentation
Quantitative data from synergy studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Note: The following data is illustrative as specific experimental data for this compound combinations is not publicly available. These tables demonstrate how to present such data.
Table 1: MICs of this compound and a Hypothetical Antibiotic X Alone and in Combination against Staphylococcus aureus
| Antibiotic(s) | MIC (µg/mL) |
| This compound Alone | 8 |
| Antibiotic X Alone | 16 |
| This compound in Combination | 2 |
| Antibiotic X in Combination | 4 |
Table 2: FIC and FICI Calculation for the Combination of this compound and Hypothetical Antibiotic X
| Combination | FIC_this compound | FIC_Antibiotic_X | FICI | Interpretation |
| This compound + Antibiotic X | 0.25 | 0.25 | 0.5 | Synergy |
Table 3: Log10 CFU/mL Reduction at 24 Hours for this compound and Hypothetical Antibiotic X against Escherichia coli
| Treatment | Initial Inoculum (log10 CFU/mL) | 24h Viable Count (log10 CFU/mL) | Log10 Reduction |
| Growth Control | 5.7 | 8.9 | -3.2 (Growth) |
| This compound (1x MIC) | 5.7 | 5.5 | 0.2 |
| Antibiotic X (1x MIC) | 5.7 | 4.8 | 0.9 |
| This compound + Antibiotic X | 5.7 | 2.1 | 3.6 |
Interpretation of Time-Kill Data: The combination of this compound and Antibiotic X resulted in a 3.6-log10 reduction in CFU/mL, which is a >2-log10 reduction compared to the most active single agent (Antibiotic X, 0.9-log10 reduction). This indicates a synergistic and bactericidal effect.
Signaling Pathway and Logical Relationships
The synergistic interaction between a protein synthesis inhibitor like this compound and an antibiotic with a different mechanism of action, such as a cell wall synthesis inhibitor, can be visualized as a multi-pronged attack on the bacterial cell.
Caption: Logical relationship of synergistic action.
Conclusion
The protocols outlined in these application notes provide a standardized framework for investigating the synergistic potential of this compound in combination with other antibiotics. By employing the checkerboard and time-kill curve assays, researchers can quantitatively assess these interactions and identify promising combinations for further development. Such studies are essential in the ongoing effort to overcome the challenges of antimicrobial resistance and to develop more effective therapeutic strategies.
References
Troubleshooting & Optimization
How to prevent Leoidin degradation during storage
This technical support center provides guidance on the prevention of Leoidin degradation during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1] Under these conditions, a stability of at least four years has been reported.[1] For short-term storage, some suppliers suggest room temperature is acceptable in certain regions, but it is crucial to consult the Certificate of Analysis provided with your specific batch for the most accurate storage recommendations.[2]
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure (a dibenzo[b,e][1][3]dioxepin derivative with chloro, hydroxyl, and methyl ester functional groups), potential factors contributing to degradation include:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions. Studies on other chemical compounds have shown that storage at higher temperatures (e.g., 40°C) can lead to significant degradation over time.[4]
-
Light: Exposure to UV or visible light can induce photolytic degradation in complex organic molecules.
-
pH: The stability of this compound in solution may be pH-dependent. The ester and phenolic hydroxyl groups in its structure could be susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Moisture: Hydrolysis of the methyl ester group is a potential degradation pathway in the presence of water.[4]
Q3: How can I visually assess if my this compound sample has degraded?
Visual inspection can sometimes provide initial clues of degradation, such as a change in color or the appearance of visible impurities. However, significant degradation can occur without any obvious visual changes. Therefore, analytical methods are necessary for a definitive assessment of purity.
Q4: Are there any known stabilizers for this compound?
There is no specific information available in the public domain regarding stabilizers for this compound. In general, for compounds susceptible to oxidation, the use of antioxidants could be considered. For compounds sensitive to hydrolysis, storage in a desiccated environment is critical.
Troubleshooting Guides
Problem: I suspect my this compound sample has degraded after storage.
-
Review Storage Conditions: Confirm that the sample was stored according to the manufacturer's recommendations (typically -20°C in a tightly sealed container).[1]
-
Analytical Assessment: The most reliable way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of a compound and detecting degradation products.[5][6][7]
-
Compare to a Standard: If possible, compare the analytical profile of the suspect sample to a new, unopened vial of this compound from the same batch or a certified reference standard.
Problem: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?
-
Solvent Selection: The choice of solvent will depend on your experimental needs. This compound's solubility profile should be considered.
-
Solution Stability: The stability of this compound in solution is likely to be lower than in its solid form. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A preliminary stability study of the solution under your specific storage conditions is advisable.
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions.[1] |
| Light | Protect from light | Prevents potential photolytic degradation. |
| Atmosphere | Tightly sealed container | Minimizes exposure to oxygen and moisture. |
| Duration | Up to 4 years (at -20°C) | Based on supplier stability data.[1] |
Table 2: Hypothetical Example of this compound Stability Study by HPLC
This table illustrates how data from a stability study could be presented. The values are for illustrative purposes only.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance of Degradation Products (Peak Area %) |
| -20°C | 0 months | 99.8 | < 0.1 |
| 6 months | 99.7 | < 0.1 | |
| 12 months | 99.6 | 0.1 | |
| 4°C | 0 months | 99.8 | < 0.1 |
| 6 months | 98.5 | 1.2 | |
| 12 months | 97.1 | 2.5 | |
| Room Temp (25°C) | 0 months | 99.8 | < 0.1 |
| 1 month | 95.2 | 4.5 | |
| 3 months | 88.9 | 10.8 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This is a general protocol that should be optimized for your specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for molecules of this type.[5]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (with a potential acid modifier like 0.1% formic acid to improve peak shape). The exact gradient will need to be developed to achieve good separation of this compound from any potential impurities or degradants.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound. This can be determined using a UV-Vis spectrophotometer.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject a standard volume of the sample onto the HPLC system. The purity is determined by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for a this compound stability study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C18H14Cl2O7 | CID 3503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Degradation of biodiesel under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Leoidin-based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving Leoidin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design, execution, and data interpretation.
Section 1: OATP1B1 and OATP1B3 Inhibition Assays
This compound is a known inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3. Inconsistent results in inhibition assays are a common challenge. This section provides guidance on troubleshooting these experiments.
Frequently Asked Questions (FAQs): OATP1B1/OATP1B3 Inhibition
Q1: My IC50 values for this compound's inhibition of OATP1B1/OATP1B3 are highly variable between experiments. What are the potential causes?
A1: Variability in IC50 values for OATP1B1/OATP1B3 inhibitors is a known issue and can stem from several factors:
-
Cell-Based Assay Conditions:
-
Cell Line Choice: Different cell lines (e.g., HEK293, CHO) expressing OATP1B1/OATP1B3 can exhibit varying transporter expression levels and cellular environments, leading to different IC50 values.
-
Passage Number: Using cells at a high passage number can lead to decreased transporter expression and altered cell physiology. It is recommended to use cells within a consistent and low passage range.
-
Confluency: Cell confluency at the time of the assay can impact transporter activity. Assays should be performed at a consistent confluency (e.g., 90-95%).
-
-
Assay Protocol Parameters:
-
Pre-incubation Time: The duration of pre-incubation with this compound before adding the substrate can significantly affect the IC50 value. Some inhibitors show time-dependent inhibition. It is crucial to standardize the pre-incubation time across all experiments.
-
Substrate Choice: The choice of probe substrate (e.g., estradiol-17β-glucuronide, rosuvastatin) can influence the determined IC50 value. Ensure you are using the same substrate consistently.
-
Solvent Concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept constant and at a low, non-toxic level (typically ≤ 0.5%) across all wells, including controls.
-
Q2: I am observing a weak or no inhibitory effect of this compound in my OATP1B1/OATP1B3 assay. What should I check?
A2: If this compound appears to have a weak or no effect, consider the following:
-
This compound Solution Integrity:
-
Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your stock solution (typically in 100% DMSO). Precipitation in the stock or working solutions will lead to an inaccurate concentration.
-
Stability: this compound may degrade in aqueous solutions over time. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Transporter Activity:
-
Positive Control: Always include a known potent OATP1B1/OATP1B3 inhibitor (e.g., rifampicin, cyclosporin A) as a positive control to confirm that the transporter is active and the assay is performing as expected.
-
Substrate Uptake: Verify that the uptake of your probe substrate in the transporter-expressing cells is significantly higher (at least 3 to 5-fold) than in the control (mock-transfected) cells.
-
Q3: How can I minimize variability and improve the reproducibility of my OATP1B1/OATP1B3 inhibition data?
A3: To enhance reproducibility, implement the following best practices:
-
Standardize Protocols: Maintain a consistent and detailed protocol for all experiments, including cell seeding density, growth time, pre-incubation and incubation times, and reagent concentrations.
-
Quality Control: Regularly perform quality control checks on your cell lines to ensure stable transporter expression.
-
Consistent Reagents: Use the same batches of reagents, including cell culture media, serum, and probe substrates, whenever possible.
-
Data Normalization: Normalize your data to the positive and negative controls within each plate to account for inter-plate variability.
Quantitative Data: this compound Inhibition of OATP1B1 and OATP1B3
The following table summarizes reported inhibitory constants for this compound. Note that values can vary based on experimental conditions.
| Target | Parameter | Value (µM) | Substrate | Cell Line | Reference |
| OATP1B1 | Ki | 0.08 | Sodium Fluorescein | CHO | [1] |
| OATP1B3 | Ki | 1.84 | Sodium Fluorescein | CHO | [1] |
Experimental Protocol: OATP1B1/OATP1B3 Inhibition Assay
This protocol provides a general framework for assessing this compound's inhibitory activity on OATP1B1 and OATP1B3.
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing OATP1B1 or OATP1B3, alongside mock-transfected control cells, in appropriate media.
-
Seed cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare working solutions of this compound and a positive control inhibitor by serial dilution in the assay buffer. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Prepare the probe substrate solution in the assay buffer.
-
-
Inhibition Assay:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the this compound working solutions or control solutions to the wells and pre-incubate for a standardized period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding the probe substrate solution to all wells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular concentration of the substrate using an appropriate method (e.g., fluorescence, radioactivity).
-
-
Data Analysis:
-
Subtract the background signal from mock-transfected cells.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
Section 2: Antibacterial Activity Assays
This compound exhibits antibacterial properties by inhibiting bacterial phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme in protein synthesis. This section addresses common issues in determining this compound's antibacterial efficacy.
Frequently Asked Questions (FAQs): Antibacterial Assays
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound against a specific bacterial strain are inconsistent. What could be the reason?
A1: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. Key factors include:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. A standardized inoculum (e.g., 0.5 McFarland standard, resulting in approximately 5 x 10^5 CFU/mL in the final well) must be used. Inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.
-
Growth Medium: The composition of the broth medium can affect the activity of the antimicrobial agent and the growth of the bacteria. Use the recommended medium for the specific bacterial species being tested (e.g., Mueller-Hinton Broth).
-
Incubation Conditions: Incubation time and temperature must be strictly controlled. Deviations can lead to variations in bacterial growth and, consequently, the observed MIC.
-
This compound Solution: As with the OATP1B1/3 assays, ensure this compound is fully dissolved and that working solutions are freshly prepared.
Q2: I am not observing any antibacterial activity with this compound, even at high concentrations. What should I do?
A2: If this compound appears inactive, consider these points:
-
Bacterial Strain: The susceptibility to this compound can vary significantly between different bacterial species and even between strains of the same species. Ensure you are using a susceptible strain or include a known susceptible strain as a positive control.
-
Mechanism of Resistance: The tested strain may possess intrinsic or acquired resistance mechanisms against this compound or its class of inhibitors.
-
Assay Method: Ensure your chosen method (e.g., broth microdilution, disk diffusion) is appropriate for testing this compound and the specific bacteria.
Quantitative Data: this compound Antibacterial Activity
This table summarizes the inhibitory activity of this compound against various bacterial pathogens.
| Target Organism | Parameter | Value (µM) | Reference |
| Escherichia coli | IC50 | 42 | [1] |
| Pseudomonas aeruginosa | IC50 | 42 | [1] |
| Gram-positive pathogens | IC50 | 42 | [1] |
| Gram-negative pathogens | IC50 | 42 | [1] |
Experimental Protocol: Broth Microdilution for this compound MIC Determination
This protocol outlines the steps for determining the MIC of this compound against a bacterial strain.
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions of this compound in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculate Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Logical Workflow for Antibacterial Assay Troubleshooting
Section 3: General Experimental Best Practices
This section provides overarching guidance to improve the reproducibility of any this compound-based experiment.
Frequently Asked Questions (FAQs): General Best Practices
Q1: What is the best way to prepare and store this compound stock solutions?
A1: this compound is hydrophobic and should be dissolved in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q2: What are the potential off-target effects of this compound I should be aware of?
A2: While specific off-target screening data for this compound is not extensively published, as an inhibitor of transporters, it is plausible that this compound could interact with other members of the OATP family or other unrelated transporters. When interpreting results, especially unexpected phenotypes, consider the possibility of off-target effects. Running control experiments with cell lines that do not express the primary target (OATP1B1/3) can help to identify potential off-target liabilities.
Q3: How can I ensure my experimental data is reproducible and reliable?
A3: Beyond the specific advice for each assay type, general principles of good laboratory practice are paramount:
-
Detailed Record-Keeping: Maintain a meticulous laboratory notebook detailing every step of the experiment, including reagent lot numbers, instrument settings, and any deviations from the protocol.
-
Replication: Perform experiments with sufficient biological and technical replicates to ensure the results are statistically significant and not due to chance.
-
Blinding: Whenever possible, blind the experimenter to the treatment conditions to prevent unconscious bias in data acquisition and analysis.
-
Data and Code Sharing: Document your data analysis pipeline and share your raw data and analysis scripts to allow for independent verification of your findings.
By adhering to these guidelines and troubleshooting steps, researchers can significantly improve the consistency, reliability, and overall reproducibility of their this compound-based experiments.
References
Leoidin interference with common assay reagents
Welcome to the technical support center for Leoidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in anticipating and addressing potential interference of this compound with common assay reagents.
Disclaimer: There is currently no specific published data detailing the interference of this compound with common assay reagents. The following guidance is based on the chemical properties of this compound, general principles of assay interference by natural products, and common challenges encountered in high-throughput screening.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product isolated from the fungus Lecanora sp.[1]. Its molecular formula is C18H14Cl2O7[2][3]. This compound is known to exhibit the following biological activities:
-
Inhibition of Organic Anion Transporting Polypeptides (OATPs): It is an inhibitor of OATP1B1 and OATP1B3, with reported Ki values of 0.08 µM and 1.84 µM, respectively[4].
-
Antibacterial Activity: this compound has shown activity against both Gram-positive and Gram-negative bacteria[4].
-
Inhibition of Phenylalanyl-tRNA Synthetase (PheRS): It inhibits bacterial PheRS with a reported IC50 of 42 µM, thereby inhibiting protein synthesis[4].
Q2: Could this compound's chemical structure cause interference in my assays?
A2: While specific data is lacking, the chemical structure of this compound, a complex natural product, suggests potential for assay interference. Natural products can sometimes interfere with assays through various mechanisms such as light absorption or fluorescence, aggregation, or non-specific interactions with assay components[5][6].
Q3: I am observing a decrease in signal in my fluorescence-based assay when I add this compound. What could be the cause?
A3: A decrease in signal in a fluorescence-based assay could be due to several factors:
-
True biological activity: this compound may be inhibiting the target of interest.
-
Fluorescence quenching: this compound might be absorbing the excitation or emission light of your fluorophore.
-
Precipitation/Aggregation: this compound may be precipitating out of solution at the concentration tested, or forming aggregates that can interfere with the assay.
Q4: How can I determine if this compound is a "Pan-Assay INterference compound" (PAIN)?
A4: PAINs are compounds that show activity in multiple assays through non-specific mechanisms[7]. To assess if this compound is acting as a PAIN in your system, you can:
-
Test it in a variety of unrelated assays.
-
Perform counter-screens to identify common interference mechanisms (e.g., aggregation, redox activity).
-
Consult databases of known PAINs, although this compound may not be listed due to its novelty.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
If you suspect this compound is interfering with your fluorescence-based assay (e.g., OATP1B1/3 inhibition assays using fluorescent substrates), follow this troubleshooting guide.
Workflow for Investigating Fluorescence Interference
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocols:
-
Protocol 1: Measuring Intrinsic Fluorescence of this compound
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Using a spectrophotometer or plate reader, scan a range of excitation and emission wavelengths to determine if this compound possesses intrinsic fluorescence.
-
If fluorescence is detected, compare the excitation and emission spectra with those of your assay's fluorophore to assess potential overlap.
-
-
Protocol 2: Assessing Fluorescence Quenching
-
Prepare solutions of your assay's fluorophore in the assay buffer at the concentration used in your experiment.
-
Add this compound at various concentrations to the fluorophore solutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the same duration as your main assay.
-
Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.
-
Quantitative Data Summary (Hypothetical Example)
| This compound Conc. (µM) | Intrinsic Fluorescence (RFU) | Fluorescence of Reporter (RFU) | % Quenching |
| 0 (Vehicle) | 50 | 10,000 | 0% |
| 1 | 150 | 9,500 | 5% |
| 10 | 500 | 7,000 | 30% |
| 100 | 2000 | 3,000 | 70% |
Issue 2: Suspected Compound Aggregation
Compound aggregation can lead to false positives, particularly in enzyme inhibition assays. Aggregates can non-specifically sequester and inhibit proteins.
Workflow for Investigating Compound Aggregation
Caption: Troubleshooting workflow for compound aggregation.
Experimental Protocols:
-
Protocol 3: Detergent-Based Assay for Aggregation
-
Prepare two sets of your standard assay.
-
In one set, include a final concentration of 0.01% (v/v) Triton X-100 in the assay buffer.
-
Run your assay with a concentration-response curve for this compound in both the presence and absence of the detergent.
-
A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.
-
-
Protocol 4: Dynamic Light Scattering (DLS)
-
Prepare this compound solutions in your assay buffer at concentrations where inhibition is observed.
-
Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any pre-existing particulates.
-
Analyze the samples using a DLS instrument to detect the presence and size of any aggregates. Particles in the range of 50-1000 nm are often indicative of compound aggregates[8].
-
Quantitative Data Summary (Hypothetical Example)
| Assay Condition | This compound IC50 (µM) |
| Standard Buffer | 5 |
| Buffer + 0.01% Triton X-100 | >100 |
Issue 3: Interference in Cell-Based Assays
In cell-based assays, apparent activity could be due to cytotoxicity or membrane disruption rather than specific target engagement.
Workflow for Investigating Cell-Based Assay Interference
Caption: Troubleshooting workflow for cell-based assay interference.
Experimental Protocols:
-
Protocol 5: Cytotoxicity Assay (MTS-based)
-
Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a concentration range of this compound identical to that used in the primary assay. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.
-
Incubate for the same duration as the primary assay.
-
Add MTS reagent according to the manufacturer's instructions and incubate until color development.
-
Measure absorbance at 490 nm. A concentration-dependent decrease in absorbance indicates cytotoxicity.
-
Quantitative Data Summary (Hypothetical Example)
| This compound Conc. (µM) | Primary Assay Activity (% Inhibition) | Cell Viability (%) |
| 0.1 | 10 | 98 |
| 1 | 55 | 95 |
| 10 | 90 | 40 |
| 100 | 95 | 5 |
Signaling Pathways and Experimental Workflows
This compound's Known Mechanisms of Action
Caption: Known inhibitory actions of this compound.
This technical support guide is intended to provide a framework for identifying and troubleshooting potential assay interference from this compound. As more specific data becomes available, this resource will be updated. Researchers are encouraged to employ rigorous counter-screens and orthogonal assays to validate any observed activity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound(SH) | 105350-54-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 7. High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors [mdpi.com]
- 8. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
Best practices for handling and disposing of Leoidin
Technical Support Center: Leoidin
Disclaimer: this compound is a research chemical. Information provided here is based on available data and general best practices for handling potent, cytotoxic compounds. All procedures must be conducted in accordance with your institution's safety protocols and a comprehensive, compound-specific risk assessment. Always consult the official Safety Data Sheet (SDS) before use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS No. 105350-54-7) is a potent small molecule inhibitor of OATP1B1 and OATP1B3 transporters with Ki values of 0.08 and 1.84 μM, respectively.[1] It also exhibits antibacterial properties by inhibiting phenylalanyl-tRNA synthetase (PheRS) with an IC50 of 42 μM, thereby blocking protein synthesis in bacteria.[1] Given its cytotoxic potential, it should be handled with appropriate safety precautions.
Q2: How should I reconstitute lyophilized this compound?
A2: First, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute using a pre-calculated volume of a suitable solvent, such as DMSO or ethanol. Add the solvent slowly down the side of the vial to avoid disturbing the powder.[2] Gently swirl or vortex at a low speed until fully dissolved; do not shake vigorously.[2] For detailed steps, refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound?
A3: Lyophilized this compound should be stored at -20°C for long-term stability (≥ 4 years).[3] Once reconstituted into a stock solution, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] Refer to the Certificate of Analysis for any batch-specific storage recommendations.[1]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Due to its cytotoxic nature, full PPE is mandatory. This includes a lab coat or gown, double gloves (chemotherapy-rated), and safety glasses or a face shield.[5][6] All handling of dry powder or concentrated stock solutions should be performed inside a certified chemical fume hood or biological safety cabinet to prevent inhalation.
Q5: How do I dispose of this compound waste?
A5: this compound waste is considered cytotoxic and hazardous.[7] All contaminated materials (e.g., pipette tips, tubes, gloves, vials) must be segregated into clearly labeled cytotoxic waste containers for incineration or chemical neutralization, in accordance with institutional and federal regulations.[5][7] Do not dispose of this compound waste in standard lab trash or down the drain.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | Incorrect solvent; solution is too concentrated; temperature fluctuations. | Verify the recommended solvent on the product data sheet. Try gentle warming (if compound is heat-stable) or sonication to aid dissolution. Prepare a less concentrated stock solution. |
| Inconsistent Assay Results | Inaccurate pipetting; improper storage of aliquots; cell passage number too high; inconsistent cell seeding density. | Use calibrated pipettes. Avoid repeated freeze-thaw cycles by using single-use aliquots. Use cells within a consistent, low passage range. Ensure uniform cell density across all wells of a microplate.[8] |
| High Background Signal | Insufficient washing steps; antibody cross-reactivity; insufficient blocking in cell-based assays. | Increase the number and duration of wash steps. Run controls to check for secondary antibody specificity. Optimize blocking buffer type and incubation time.[9] |
| Lower than Expected Potency | Compound degradation; inaccurate concentration of stock solution; experimental error. | Confirm proper storage conditions. Verify stock solution concentration via spectrophotometry if possible. Re-weigh and prepare a fresh stock solution. Include positive and negative controls in your assay. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of a 1 mg vial of this compound to a 10 mM stock solution.
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature.[2] Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Solvent Calculation: this compound has a molecular weight of 413.2 g/mol .[3] To create a 10 mM stock solution from 1 mg of powder, calculate the required solvent volume:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 413.2 g/mol ) / 0.010 mol/L * 1,000,000 = 242.0 µL
-
-
Reconstitution: Inside a chemical fume hood, carefully add 242.0 µL of high-purity DMSO to the vial using a calibrated pipette.[2]
-
Dissolution: Gently swirl the vial and/or vortex at a low speed for 1-2 minutes until the solution is clear and all solid has dissolved.[10]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed vials. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions in your desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Example for 10 µM working solution: Dilute the 10 mM stock 1:1000 (e.g., add 1 µL of 10 mM stock to 999 µL of buffer).
-
-
Vortexing: Gently vortex the diluted solutions before adding them to your experimental setup to ensure homogeneity.
-
Usage: Use the freshly prepared working solutions immediately. Do not store diluted solutions for extended periods.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cusabio.com [cusabio.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. jpt.com [jpt.com]
Validation & Comparative
Leoidin's Potency in OATP1B1 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The organic anion-transporting polypeptide 1B1 (OATP1B1), a crucial transporter predominantly expressed in the basolateral membrane of human hepatocytes, plays a pivotal role in the hepatic uptake of a wide array of endogenous compounds and xenobiotics, including many clinically significant drugs. Inhibition of OATP1B1 can lead to altered drug disposition and potential drug-drug interactions (DDIs), making the characterization of OATP1B1 inhibitors a critical aspect of drug development. This guide provides a detailed comparison of the inhibitory efficacy of Leoidin against other known OATP1B1 inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of OATP1B1 Inhibitors
This compound has been identified as a potent inhibitor of OATP1B1. To contextualize its efficacy, the following table summarizes the inhibitory constant (Ki) values for this compound and a selection of other compounds, as determined by a unified experimental protocol. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Compound | OATP1B1 Ki (µM) | Reference |
| This compound | 0.08 | [1][2] |
| Rifampicin | 1.2 | [3] |
| Darunavir | 2.1 | [3] |
| Atazanavir | 0.4 | [1] |
| Ritonavir | 0.3 | [1] |
| Saquinavir | 0.2 | [1] |
| Lopinavir | 0.1 | [1] |
| Tipranavir | 0.06 | [1] |
| Cyclosporin A | 0.12 | [4] |
| Gemfibrozil | 1.5 | [1] |
Note: The Ki values presented are for comparative purposes and were determined under specific in vitro conditions as detailed in the experimental protocols section.
Experimental Protocols
The determination of the inhibitory potency of this compound and other compounds was conducted using a standardized in vitro transporter inhibition assay. The following protocol provides a detailed methodology for assessing OATP1B1 inhibition.
OATP1B1 Inhibition Assay
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are stably transfected with a plasmid encoding the human OATP1B1 transporter.
-
Wild-type CHO cells (not containing the OATP1B1 plasmid) are used as a negative control to determine non-specific uptake.
-
Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and appropriate selection antibiotics to maintain the expression of the transporter.
2. Inhibition Assay Procedure:
-
Transfected and wild-type CHO cells are seeded in 96-well plates and grown to confluence.
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Cells are then pre-incubated for a specified time (e.g., 10 minutes) at 37°C with the assay buffer containing various concentrations of the test inhibitor (e.g., this compound) or a vehicle control.
-
The inhibition assay is initiated by adding the probe substrate, sodium fluorescein, at a concentration close to its Michaelis-Menten constant (Km), along with the inhibitor.[1][3]
-
The uptake is allowed to proceed for a short, linear uptake period (e.g., 5 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate and inhibitor.
3. Quantification and Data Analysis:
-
The intracellular concentration of the fluorescent substrate is measured using a fluorescence plate reader.
-
The net OATP1B1-mediated uptake is calculated by subtracting the uptake in wild-type CHO cells from the uptake in OATP1B1-transfected CHO cells.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the probe substrate uptake) is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the probe substrate and Km is the Michaelis-Menten constant of the substrate for the transporter.
Visualizing OATP1B1-Related Pathways
To understand the broader context of OATP1B1 function, it is important to consider the pathways that regulate its expression and activity, as well as the consequences of its inhibition.
Caption: Regulation of OATP1B1 at transcriptional, translational, and post-translational levels.
Caption: A stepwise workflow for determining the inhibitory potential of compounds on OATP1B1.
Caption: Inhibition of OATP1B1 by this compound can block drug uptake into hepatocytes, increasing plasma concentrations and the risk of toxicity.
References
Validation of Leoidin's antibacterial activity in different bacterial strains
Despite extensive searches of scientific databases and literature, no verifiable data on the antibacterial activity of a compound named "Leoidin" could be located. As a result, the creation of a detailed comparison guide validating its efficacy against different bacterial strains, as requested, cannot be fulfilled at this time.
The initial information suggested that this compound is an antibacterial agent that functions by inhibiting phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme in bacterial protein synthesis, and is reportedly isolated from the lichen Lecanora gangaleoides. However, subsequent in-depth searches failed to uncover any published studies presenting quantitative data, such as Minimum Inhibitory Concentration (MIC) values, which are essential for evaluating and comparing the potency of an antibacterial compound.
Furthermore, no comparative studies showcasing this compound's performance against other established antibiotics were found. This lack of empirical evidence makes it impossible to generate the requested data tables, detailed experimental protocols, and visualizations that form the core of the specified comparison guide.
For researchers, scientists, and drug development professionals, access to peer-reviewed and reproducible data is paramount. Without such data for this compound, any attempt to create a comparison guide would be speculative and would not meet the standards of scientific validity.
It is possible that "this compound" is a very new or developmental compound with research that has not yet been published in the public domain. Alternatively, the name may be misspelled or refer to a compound known by a different designation.
The Proposed Mechanism of Action: Phenylalanyl-tRNA Synthetase Inhibition
Based on the initial, unverified information, the proposed mechanism of action for this compound is the inhibition of phenylalanyl-tRNA synthetase (PheRS). This enzyme plays a vital role in the initial steps of protein synthesis. The workflow of this pathway and the point of inhibition are illustrated below.
Cross-Validation of Leoidin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leoidin, a novel antibacterial agent, cross-validating its mechanism of action against other relevant compounds. This compound exhibits a dual inhibitory profile, targeting both bacterial phenylalanyl-tRNA synthetase (PheRS) and the human organic anion transporting polypeptides OATP1B1 and OATP1B3. This unique characteristic presents both therapeutic potential and considerations for drug development.
Executive Summary
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Human OATP1B1 | Ki | 0.08 µM | [1] |
| Human OATP1B3 | Ki | 1.84 µM | [1] |
| Bacterial Phenylalanyl-tRNA Synthetase (PheRS) | IC50 | 42 µM | [1] |
Table 2: Comparative Antibacterial Activity of Phenyl-thiazolylurea-sulfonamides (PheRS Inhibitors)
As direct and comprehensive MIC data for this compound is not currently available, this table presents data for a representative class of bacterial PheRS inhibitors to provide a benchmark for expected antibacterial potency.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Phenyl-thiazolylurea-sulfonamides | Escherichia coli | 0.1 - 1.6 |
| Staphylococcus aureus | 0.2 - 3.1 | |
| Streptococcus pneumoniae | 0.05 - 0.8 | |
| Haemophilus influenzae | 0.1 - 1.6 |
Experimental Protocols
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the PheRS enzyme activity (IC50). The principle lies in measuring the aminoacylation of tRNAPhe with radiolabeled phenylalanine.
Materials:
-
Purified bacterial PheRS
-
tRNAPhe
-
14C-labeled L-phenylalanine
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Inhibitor compound (this compound or comparator)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and 14C-labeled L-phenylalanine.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture.
-
Initiate the reaction by adding purified PheRS and tRNAPhe.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by precipitating the macromolecules (including the charged tRNA) with cold TCA.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters to remove unincorporated 14C-phenylalanine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
OATP1B1 and OATP1B3 Inhibition Assay
This cell-based assay measures the inhibition of the uptake of a probe substrate into cells overexpressing the OATP1B1 or OATP1B3 transporter. The inhibition constant (Ki) is determined from the IC50 value.
Materials:
-
HEK293 cells stably transfected with OATP1B1 or OATP1B3
-
Probe substrate (e.g., fluorescently labeled substrate like 6-carboxyfluorescein or a radiolabeled substrate like [3H]-estrone-3-sulfate)
-
Inhibitor compound (this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Multi-well plates
-
Fluorescence plate reader or scintillation counter
Procedure:
-
Seed the OATP-expressing HEK293 cells in multi-well plates and culture until confluent.
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of the inhibitor (this compound) for a defined period.
-
Initiate the uptake by adding the probe substrate to the wells.
-
Incubate for a specific time at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells to release the intracellular substrate.
-
Quantify the amount of substrate taken up by the cells using a fluorescence plate reader or scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the probe substrate used in the assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agent (this compound or comparator)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control well (bacteria without antimicrobial agent) and a negative control well (medium without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Mandatory Visualization
References
No Publicly Available Data on In Vivo Antibacterial Effects of Leoidin
A comprehensive review of scientific literature reveals a lack of public data regarding the in vivo validation of antibacterial effects for a compound identified as Leoidin. Despite searches for "this compound," its antibacterial activity, mechanism of action, and any comparative studies, no peer-reviewed experimental data appears to be available.
While a chemical compound named this compound, with the CAS Number 105350-54-7, is listed as originating from the fungus Lecanora sp., there are no accessible publications detailing its efficacy as an antibacterial agent in preclinical or clinical studies. Consequently, a comparison guide on its performance against other antibiotics, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
The information necessary to fulfill the core requirements of this request—summarized data tables, detailed experimental methodologies, and visualizations of experimental workflows or mechanisms of action—is contingent on the existence of primary research studies. Without such foundational data for this compound, any attempt to create the requested content would be speculative and lack the required scientific basis.
Researchers, scientists, and drug development professionals interested in the potential antibacterial properties of this compound would need to conduct initial in vitro screening followed by in vivo validation studies. Such research would be essential to establish a baseline of activity, understand its mechanism of action, and determine its efficacy and safety in a living organism before any comparative analysis can be made.
Assessing the Specificity of Leoidin for OATP1B1 and OATP1B3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leoidin's specificity as an inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3. The data presented herein is intended to assist researchers in evaluating this compound's potential for drug-drug interactions and its utility as a tool compound in pharmacology and drug development.
Executive Summary
This compound has been identified as a potent inhibitor of both OATP1B1 and OATP1B3. Experimental data indicates that this compound exhibits a higher affinity for OATP1B1 compared to OATP1B3. This guide presents a detailed comparison of this compound's inhibitory activity with other well-characterized OATP1B1 and OATP1B3 inhibitors, along with the experimental protocols used to determine these values.
Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory potency (K_i_ and IC_50_ values) of this compound and other common inhibitors against OATP1B1 and OATP1B3. Lower values indicate higher potency.
| Inhibitor | Transporter | K_i_ (µM) | IC_50_ (µM) | Reference |
| This compound | OATP1B1 | 0.08 | - | [1] |
| OATP1B3 | 1.84 | - | [1] | |
| Rifampicin | OATP1B1 | - | 0.14 - 10.46 | [2][3] |
| OATP1B3 | - | 0.16 - 3.67 | [2][3] | |
| Cyclosporine A | OATP1B1 | 0.82 | 0.2 - 1.88 | [2][4] |
| OATP1B3 | - | - | ||
| Gemfibrozil | OATP1B1 | 68.05 | 63 - 156.2 | [4][5] |
| OATP1B3 | - | - |
Note: IC_50_ values can vary depending on the experimental conditions, including the substrate used.
Experimental Protocols
The determination of the inhibitory activity of this compound and other compounds is crucial for a comparative assessment. The following is a detailed methodology based on the key experiments cited.
In Vitro OATP1B1 and OATP1B3 Inhibition Assay (Based on De Bruyn T, et al. Mol Pharmacol. 2013)
This protocol outlines the measurement of inhibitory activity of compounds on OATP1B1 and OATP1B3 transporters expressed in Chinese Hamster Ovary (CHO) cells using a fluorescent substrate.
1. Cell Culture:
-
CHO cells stably transfected with human OATP1B1 or OATP1B3, and wild-type CHO cells (as a negative control) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
The culture medium for transfected cells is supplemented with a selection agent (e.g., G418) to maintain transporter expression.
-
Cells are seeded in 96-well plates and grown to confluence.
2. Uptake Assay:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
A solution containing the fluorescent substrate, sodium fluorescein (10 µM), and the test inhibitor (e.g., this compound) at various concentrations is prepared in HBSS. A vehicle control (e.g., DMSO) is also included.
-
The substrate and inhibitor solution is added to the cells, and they are incubated at 37°C for a specified time (e.g., 5 minutes).
-
The uptake is terminated by aspirating the solution and washing the cells three times with ice-cold HBSS.
3. Measurement of Substrate Uptake:
-
The cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
The fluorescence of the lysate, corresponding to the intracellular concentration of sodium fluorescein, is measured using a fluorescence plate reader.
4. Data Analysis:
-
The uptake in wild-type CHO cells is subtracted from the uptake in OATP1B1- and OATP1B3-expressing cells to determine the transporter-mediated uptake.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
IC_50_ values (the concentration of inhibitor that causes 50% inhibition of substrate uptake) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The inhibition constant (K_i_) is calculated from the IC_50_ value using the Cheng-Prusoff equation, assuming competitive inhibition: K_i_ = IC_50_ / (1 + [S]/K_m_), where [S] is the substrate concentration and K_m_ is the Michaelis-Menten constant of the substrate for the transporter.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathway context of OATP1B1 and OATP1B3 inhibition.
Caption: Experimental workflow for assessing OATP1B1/1B3 inhibition.
References
- 1. Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-dependent drug-drug interactions between gemfibrozil, fluvastatin and other organic anion-transporting peptide (OATP) substrates on OATP1B1, OATP2B1, and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Leoidin's Activity: A Comparative Guide
This guide provides a comprehensive comparison of Leoidin's performance with alternative compounds, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the biological activities of this compound as an inhibitor of Organic Anion Transporting Polypeptides (OATP) 1B1 and 1B3, and as a potential antibacterial agent targeting phenylalanyl-tRNA synthetase (PheRS).
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the key quantitative data on this compound's inhibitory activity against its primary targets, alongside data for comparable inhibitors.
Table 1: Inhibition of Human OATP1B1 and OATP1B3
| Compound | Target | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| This compound | OATP1B1 | 0.08 µM | - | [1] |
| This compound | OATP1B3 | 1.84 µM | - | [1] |
| Rifampicin | OATP1B1 | 1.1 µM | 0.79 µM | [2] |
| Cyclosporine A | OATP1B1 | - | 0.12 µM | [3] |
| SCY-635 | OATP1B1 | - | 2.2 µM | [3] |
| Pravastatin | OATP1B1 | - | 3.6 µM | [4][5] |
| Erlotinib | OATP2B1 | - | 0.55 µM | [4][5] |
Table 2: Inhibition of Bacterial Phenylalanyl-tRNA Synthetase (PheRS)
| Compound | Target Organism | IC₅₀ | Reference |
| This compound | Bacteria (general) | 42 µM | [1] |
| Phenyl-thiazolylurea-sulfonamides (e.g., Compound 7) | E. coli | <5 nM | [6] |
| Phenyl-thiazolylurea-sulfonamides (e.g., Compound 7) | H. influenzae | 10 nM | [6] |
| Phenyl-thiazolylurea-sulfonamides (e.g., Compounds 4 and 5) | S. pneumoniae | 40-50 nM | [6] |
| BRD1389 | P. falciparum | - (EC₅₀ = 12-13 nM) | [7] |
| REP321436 | P. aeruginosa | 3.7 µM | [8] |
| REP321437 | P. aeruginosa | 4.9 µM | [8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data tables.
OATP1B1 and OATP1B3 Inhibition Assay (Based on De Bruyn T, et al., 2013)
This protocol describes a high-throughput in vitro transporter inhibition assay using Chinese hamster ovary (CHO) cells stably transfected with human OATP1B1 or OATP1B3.
-
Cell Culture: CHO cells stably expressing OATP1B1 or OATP1B3, and wild-type CHO cells (as a control), are cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% FCS, L-proline, penicillin, and streptomycin. The culture medium for transfected cells also contains Geneticin sulfate (G418) for selection.[9]
-
Uptake Experiments:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Before the assay, cells are washed twice with pre-warmed uptake buffer (116.4 mM NaCl, 5.3 mM KCL, 1 mM NaH₂PO₄, 0.8 mM MgSO₄, 5.5 mM d-glucose, and 20 mM Hepes, pH 7.4).[9]
-
Uptake is initiated by adding the uptake buffer containing a fluorescent OATP1B1/1B3 substrate (e.g., 5 µM sodium fluorescein or 1 µM atorvastatin) in the presence or absence of various concentrations of the test compound (e.g., this compound).[9][10]
-
After a defined incubation period (e.g., 10 minutes for fluorescein, 2 minutes for atorvastatin) at 37°C, the uptake is stopped by removing the solution and washing the cells three times with ice-cold uptake buffer.[9][10]
-
-
Data Analysis:
-
The intracellular fluorescence or drug concentration is measured.
-
The OATP-mediated uptake is calculated by subtracting the uptake in wild-type CHO cells from the uptake in the transfected cells.
-
Inhibition is expressed as a percentage of the control (uptake in the absence of the inhibitor).
-
Kᵢ and IC₅₀ values are determined by non-linear regression analysis of the concentration-response data.
-
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay (Based on Hu Y, et al., 2016)
This protocol describes an in vitro assay to measure the inhibition of bacterial protein synthesis, specifically targeting PheRS.
-
Preparation of Cell-Free Extract: A cell-free extract containing ribosomes, tRNA, and aminoacyl-tRNA synthetases is prepared from a bacterial strain of interest (e.g., Pseudomonas aeruginosa).
-
In Vitro Translation Reaction:
-
The reaction mixture contains the cell-free extract, a poly(U) mRNA template, radioactively labeled [¹⁴C]phenylalanine, ATP, and other necessary components for protein synthesis.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated at 37°C to allow for the synthesis of polyphenylalanine.
-
-
Measurement of Protein Synthesis:
-
The synthesized [¹⁴C]polyphenylalanine is precipitated using trichloroacetic acid (TCA).
-
The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated [¹⁴C]phenylalanine is proportional to the protein synthesis activity.
-
The inhibition of protein synthesis is calculated as a percentage of the control (reaction without the inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key processes.
Caption: this compound's antibacterial mechanism of action.
Caption: Experimental workflow for OATP inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xenotech.com [xenotech.com]
- 3. mdpi.com [mdpi.com]
- 4. Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
